molecular formula C19H32ClNO B5239182 1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride

1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride

Cat. No.: B5239182
M. Wt: 325.9 g/mol
InChI Key: KCRJISZQBGYBII-UHFFFAOYSA-N
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Description

1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-tert-butyl-4-methylphenol with an appropriate alkylating agent to introduce the propyl group. This intermediate is then reacted with piperidine under specific conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-4-methylphenol: Shares the tert-butyl and methylphenol structure but lacks the piperidine ring.

    Piperidine: Contains the piperidine ring but lacks the phenoxypropyl group.

    4-tert-butylphenol: Similar phenolic structure but different substituents.

Uniqueness

1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride is unique due to its combination of a piperidine ring and a tert-butyl group, which imparts specific chemical and biological properties not found in simpler related compounds.

Properties

IUPAC Name

1-[3-(2-tert-butyl-4-methylphenoxy)propyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.ClH/c1-16-9-10-18(17(15-16)19(2,3)4)21-14-8-13-20-11-6-5-7-12-20;/h9-10,15H,5-8,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJISZQBGYBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCCCC2)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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